2-Nitrophenyl 3-nitrobenzene-1-sulfonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
628729-86-2 |
|---|---|
Molecular Formula |
C12H8N2O7S |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
(2-nitrophenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H8N2O7S/c15-13(16)9-4-3-5-10(8-9)22(19,20)21-12-7-2-1-6-11(12)14(17)18/h1-8H |
InChI Key |
GRFIPXDYAGHADV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Nitrophenyl 3 Nitrobenzene 1 Sulfonate and Analogues
Direct Esterification Approaches
Direct esterification is a primary and straightforward method for synthesizing sulfonate esters. This approach involves the reaction of a phenol (B47542) with a sulfonyl chloride, leading to the formation of the desired C-O-S bond.
The most common and efficient method for preparing aryl sulfonate esters is the reaction between an arylsulfonyl chloride and a phenol. researchtrends.net This reaction, a nucleophilic acyl substitution, is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. researchtrends.net For the synthesis of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate, this would involve the reaction of 3-nitrobenzene-1-sulfonyl chloride with 2-nitrophenol (B165410).
The general procedure involves dissolving the phenol in a suitable solvent, such as dichloromethane (B109758), followed by the addition of a base, commonly pyridine (B92270). researchtrends.net The solution is cooled, and the sulfonyl chloride is added portion-wise. researchtrends.net The presence of electron-withdrawing groups, such as the nitro groups in both reactants for the target compound, can influence the reactivity. A nitro group on the phenol (like 2-nitrophenol) can decrease its nucleophilicity, potentially leading to lower yields compared to unsubstituted phenol. researchgate.net For instance, the reaction of 2-nitrophenol with tosyl chloride resulted in a 73% yield, whereas 2-chlorophenol (B165306) gave an 89% yield under similar conditions, highlighting the impact of the substituent's electronic effects. researchgate.net
The versatility of this method allows for the synthesis of a wide array of sulfonate esters by varying the substituents on both the phenol and the sulfonyl chloride. researchtrends.net Good to excellent yields are generally obtained for various combinations of reactants. researchtrends.netresearchgate.net
Table 1: Synthesis of Aryl Sulfonates from Phenols and Sulfonyl Chlorides
| Phenol | Sulfonyl Chloride | Product Yield | Reference |
|---|---|---|---|
| 2-Nitrophenol | p-Toluenesulfonyl chloride | 73% | researchgate.net |
| 2-Chlorophenol | p-Toluenesulfonyl chloride | 89% | researchgate.net |
| Phenol | p-Toluenesulfonyl chloride | 95% | researchtrends.net |
While the standard esterification often uses a base like pyridine which can act as a nucleophilic catalyst, efforts are being made to develop more environmentally friendly procedures. This includes exploring catalyst-free conditions or using greener solvents. Some sulfone synthesis methods, which are structurally related to sulfonates, have been developed to be transition-metal-free. organic-chemistry.orgresearchgate.net These approaches often rely on the inherent reactivity of the starting materials under specific conditions, potentially avoiding the costs and toxicity associated with metal catalysts.
For sulfonate esters, the reaction between phenols and sulfonyl chlorides can often proceed efficiently without a specific catalyst, with a base serving primarily to scavenge the acid byproduct. researchtrends.net The development of truly catalyst-free systems often focuses on optimizing reaction conditions like temperature and pressure to drive the reaction forward. Research into solvent-free sulfonation of nitrobenzene (B124822) in microreactors, for example, highlights a move towards greener and safer processes by improving heat and mass transfer, thereby reducing reaction time and improving safety. researchgate.net While this applies to precursor synthesis, the principles can inform the development of more benign esterification methods.
Indirect Synthetic Routes and Precursors
The precursor 3-nitrobenzene-1-sulfonyl chloride is synthesized from nitrobenzene. The process typically begins with the sulfonation of nitrobenzene to produce 3-nitrobenzenesulfonic acid. prepchem.com This is an electrophilic aromatic substitution reaction. Common sulfonating agents include oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide. prepchem.comgoogle.comgoogle.com The reaction with oleum is typically conducted at elevated temperatures, around 110-115°C, to ensure complete sulfonation. prepchem.com A side product that can form is bis(3-nitrophenyl) sulfone. prepchem.comgoogle.com
A simple and efficient method for the sulfonation of nitrobenzene using SO₃ as the sulfonating agent has been developed in a microreactor under solvent-free conditions. researchgate.net This method achieved a 94% conversion of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid with a residence time of less than 2 seconds. researchgate.net
Once the sulfonic acid is formed, it must be converted to the sulfonyl chloride. This is often achieved by reacting the sulfonic acid or its sodium salt with a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.com An alternative, more direct route involves the chlorosulfonation of nitrobenzene or its derivatives using chlorosulfonic acid. google.comgoogle.comresearchgate.net This one-step process directly introduces the -SO₂Cl group onto the aromatic ring. For example, reacting ortho-chloro-nitrobenzene with 4 to 5 mols of chlorosulfonic acid at 120-130°C for several hours yields 4-chloro-3-nitro-benzene sulfonyl chloride. google.comresearchgate.net
Table 2: Conditions for Sulfonation of Nitrobenzene Derivatives
| Starting Material | Sulfonating/Chlorosulfonating Agent | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| Nitrobenzene | Oleum (25% SO₃) | 110-115°C | ~30 min | 3-Nitrobenzenesulfonic acid | prepchem.com |
| Nitrobenzene | Sulfur Trioxide (SO₃) | 80-120°C | 3-4 h | Sodium 3-nitrobenzenesulfonate (after workup) | google.com |
| o-Nitrochlorobenzene | Chlorosulfonic acid | 100-130°C | 5-10 h | 4-Chloro-3-nitro-benzene sulfonyl chloride | google.com |
While direct esterification is common for sulfonate esters, various advanced strategies have been developed for the synthesis of the structurally similar diaryl sulfones (Ar-SO₂-Ar). These methods could potentially be adapted for sulfonate synthesis or used to create analogues.
Palladium-catalyzed three-component coupling reactions have been developed to synthesize diaryl sulfones from an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO. nih.gov This convergent approach allows for the straightforward production of varied sulfones. nih.gov
Copper-catalyzed cross-coupling reactions are also prevalent. Methods include coupling arylboronic acids with sulfinic acid salts or arylsulfonyl hydrazides to form diaryl sulfones. organic-chemistry.orgnanomaterchem.com Suzuki-type sulfonylation reactions, which couple aryl boron compounds with arylsulfonyl chlorides, have also emerged as a powerful tool for creating C-S bonds in diaryl sulfones. chemrevlett.com These transition-metal-catalyzed reactions often offer mild conditions and good functional group tolerance, but their application directly to the synthesis of sulfonate esters (C-O-S bond) is less common. organic-chemistry.orgchemrevlett.com
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and byproducts. For the synthesis of precursors like nitrobenzene sulfonyl chlorides, key parameters include the molar ratio of reactants, reaction temperature, and reaction time. researchgate.net
In the synthesis of 4-chloro-3-nitro-benzene sulfonyl chloride from o-chloro-nitro-benzene and chlorosulfonic acid, the optimal conditions were found to be a molar ratio of 4:1 (chlorosulfonic acid to o-chloro-nitro-benzene), a reaction temperature of 120°C, and a reaction time of 4 hours, which resulted in a product yield of 81.5% with high purity after recrystallization. researchgate.net
For the sulfonation of nitrobenzene using sulfur trioxide with a sodium tungstate (B81510) catalyst, the process was optimized by controlling the temperature during addition (80-100°C) and subsequent heating (100-120°C), leading to a high yield of sodium 3-nitrobenzenesulfonate (98.5%) with minimal byproduct formation. google.com
In the final esterification step, factors such as the choice of base, solvent, and temperature can significantly impact the yield. researchtrends.netresearchgate.net For instance, in related amidation reactions, switching the base from K₂CO₃ to NaH dramatically increased the product yield from 39% to 80%. researchgate.net Similarly, increasing the reaction temperature can substantially increase the yield in the absence of a catalyst or base. researchgate.net Careful screening of these parameters is essential to develop an efficient and high-yielding synthesis for this compound.
Scalability Considerations in Laboratory Synthesis
Scaling up the synthesis of this compound from a milligram or gram scale to a larger laboratory scale (e.g., 10-100 grams) necessitates careful consideration of several factors to maintain reaction efficiency, product purity, and operational safety. The presence of two nitro groups, while potentially enhancing the reactivity of the sulfonyl chloride, also introduces challenges related to exothermicity, solubility, and product isolation.
Reaction Conditions and Control:
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent is critical for scalability. While pyridine is a common choice in small-scale syntheses due to its dual role as a base and a solvent, its removal during workup can be problematic on a larger scale. Alternative bases such as triethylamine (B128534) in conjunction with a solvent like dichloromethane or toluene (B28343) are often preferred for easier purification.
A significant challenge in scaling up is managing the reaction exotherm. The reaction between the sulfonyl chloride and the phenoxide, formed in situ, can be vigorous. On a larger scale, inefficient heat dissipation can lead to localized temperature increases, potentially causing side reactions and decomposition of the product. Therefore, controlled, portion-wise addition of the sulfonyl chloride to the solution of 2-nitrophenol and base, along with efficient stirring and external cooling, is crucial.
Solubility and Product Isolation:
The solubility of both the starting materials and the final product can pose challenges during scale-up. This compound, being a relatively large and polar molecule, may have limited solubility in common organic solvents, potentially leading to precipitation during the reaction or workup. This can complicate stirring and lead to impurities being trapped in the product. Careful selection of a solvent system that can accommodate all components at the reaction temperature and facilitate clean precipitation or crystallization upon cooling is essential.
Purification of the final product on a larger scale often moves away from chromatographic methods, which are not practical for large quantities, towards crystallization. Developing a robust crystallization procedure is therefore a key aspect of scalable synthesis. This involves identifying a suitable solvent or solvent mixture that provides good solubility at elevated temperatures and allows for the formation of well-defined crystals upon cooling, effectively excluding impurities.
Influence of Nitro Groups:
The electron-withdrawing nature of the nitro groups on both the phenol and the sulfonyl chloride moieties has a pronounced effect on the reaction. The nitro group on the 3-nitrobenzenesulfonyl chloride increases the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack by the 2-nitrophenoxide. This can lead to faster reaction rates compared to non-nitrated analogues. However, the presence of multiple nitro groups in the final product can increase its thermal sensitivity, a critical consideration for safe handling and purification at scale.
The following tables provide a summary of typical reaction parameters and a comparative analysis of scalability factors for the synthesis of aryl sulfonate esters, drawing parallels to the synthesis of this compound.
Table 1: Typical Laboratory Synthesis Parameters for Aryl Sulfonate Esters
| Parameter | Small Scale (1-5 g) | Scaled-up Laboratory (10-100 g) |
| Reactants | 2-nitrophenol, 3-nitrobenzenesulfonyl chloride | 2-nitrophenol, 3-nitrobenzenesulfonyl chloride |
| Base | Pyridine, Triethylamine | Triethylamine, Potassium Carbonate |
| Solvent | Dichloromethane, Chloroform | Toluene, Acetonitrile, 2-Butanone |
| Temperature | 0 °C to room temperature | 0 °C to 50 °C (with careful monitoring) |
| Addition Mode | Single portion addition of sulfonyl chloride | Slow, portion-wise or dropwise addition |
| Workup | Aqueous wash, extraction, drying | Aqueous wash, phase separation, solvent swap |
| Purification | Silica gel column chromatography | Recrystallization |
| Typical Yield | 70-90% | 60-85% (yield may decrease slightly on scale-up) |
Table 2: Key Scalability Challenges and Mitigation Strategies
| Challenge | Potential Impact | Mitigation Strategy |
| Exothermicity | Runaway reaction, side product formation, decomposition | Slow addition of reagents, efficient overhead stirring, use of a cooling bath, monitoring of internal temperature. |
| Solubility | Poor reaction kinetics, difficult stirring, impure product | Selection of an appropriate solvent system, maintaining a suitable reaction temperature, performing a solvent swap for crystallization. |
| Product Isolation | Difficulty in handling large volumes for extraction, impracticality of chromatography | Development of a robust crystallization procedure, use of filtration techniques suitable for larger quantities (e.g., Büchner funnel with vacuum). |
| Impurity Profile | Co-precipitation of starting materials or byproducts | Optimization of reaction stoichiometry, controlled addition to minimize side reactions, careful selection of crystallization solvent to exclude impurities. |
| Safety | Thermal instability of nitrated compounds, handling of corrosive reagents | Performing a thermal hazard assessment, use of appropriate personal protective equipment, ensuring adequate ventilation. |
Mechanistic Investigations of 2 Nitrophenyl 3 Nitrobenzene 1 Sulfonate Reactivity
Role as a Leaving Group in Nucleophilic Substitution Reactions
The 2-nitrophenyl portion of 2-Nitrophenyl 3-nitrobenzene-1-sulfonate can function as a leaving group in nucleophilic substitution reactions at the sulfur atom. The efficiency of this process is intrinsically linked to the stability of the departing aryloxide ion.
Factors Influencing Leaving Group Ability of Aryl Sulfonates
The ability of an aryl sulfonate to act as a leaving group is primarily determined by the stability of the resulting phenoxide anion. This stability is, in turn, governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group, are known to enhance leaving group ability by delocalizing the negative charge of the phenoxide ion through resonance and inductive effects. quora.combyjus.com The more stabilized the anion, the weaker its conjugate acid (the corresponding phenol), and the better the leaving group. quora.com
The pKa of the conjugate acid is a common metric used to quantify leaving group ability; a lower pKa corresponds to a better leaving group. For instance, the pKa of phenol (B47542) is approximately 9.95, while p-nitrophenol has a pKa of 7.15, indicating that the p-nitrophenoxide ion is a more stable and thus better leaving group. learncbse.in The presence of a nitro group in the ortho position, as in the 2-nitrophenyl group, also significantly increases acidity and stabilizes the corresponding anion. byjus.comacs.org This stabilization arises from the strong electron-withdrawing nature of the nitro group, which delocalizes the negative charge on the phenoxide oxygen. learncbse.in
Interactive Table: pKa Values of Substituted Phenols
| Compound | Substituent | pKa | Leaving Group Ability |
| Phenol | -H | ~9.95 | Moderate |
| 4-Nitrophenol | 4-NO₂ | 7.15 | Good |
| 2-Nitrophenol (B165410) | 2-NO₂ | 7.23 | Good |
| 3-Nitrophenol | 3-NO₂ | 8.40 | Better than Phenol |
| 2,4-Dinitrophenol | 2,4-(NO₂)₂ | 4.11 | Excellent |
Data compiled from various sources illustrating the effect of nitro-substituents on acidity and leaving group ability. quora.comlearncbse.in
Mechanistic Pathways: Concerted versus Stepwise Processes
The hydrolysis of aryl sulfonate esters can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) mechanism. In a concerted process, the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group, passing through a single transition state. researchgate.net The stepwise mechanism involves the formation of a pentacoordinate sulfurane intermediate, which then breaks down in a subsequent step to release the leaving group. researchgate.net
The specific pathway is influenced by factors such as the nature of the nucleophile, the leaving group, and the solvent. For many aryl benzenesulfonates, studies have suggested a concerted pathway, particularly with good leaving groups. researchgate.net
Computational studies on the alkaline hydrolysis of aryl benzenesulfonates have provided insights into the geometry of the transition states. For concerted reactions, the transition state is characterized by partial bond formation to the incoming nucleophile and partial bond cleavage to the leaving group. The extent of bond formation and cleavage can vary. For instance, with a better leaving group, the transition state tends to be "earlier," with less bond formation to the nucleophile. researchgate.net In the case of this compound, the presence of the electron-withdrawing nitro group on the leaving group would favor a more dissociative, product-like transition state in a concerted mechanism.
If a stepwise mechanism were operative, a pentacoordinate intermediate would be formed. However, for many sulfonate esters, such intermediates are not observed, and calculations of the intrinsic reaction coordinate (IRC) from the transition state lead directly to reactants and products, supporting a concerted pathway. researchgate.net
Kinetic studies provide powerful tools for elucidating reaction mechanisms. Brønsted and Hammett plots are linear free-energy relationships that correlate reaction rates with the pKa of the leaving group (Brønsted) or with substituent constants (Hammett).
A Brønsted-type plot for the hydrolysis of a series of aryl esters with varying leaving groups can indicate the degree of bond cleavage in the transition state. The slope of this plot, βlg (beta leaving group), provides this information. A large negative βlg value suggests significant negative charge development on the leaving group in the transition state, indicative of substantial bond cleavage. For the hydrolysis of aryl acetates, a Brønsted-type plot shows a linear relationship between the rate of reaction and the pKa of the leaving phenol. viu.ca
Interactive Table: Illustrative Brønsted Data for Aryl Acetate Hydrolysis
| Leaving Group | pKa of Conjugate Acid | log(k_rel) |
| Phenyl | 9.95 | 0 |
| p-Chlorophenyl | 9.42 | 0.5 |
| p-Nitrophenyl | 7.15 | 2.0 |
| 2,4-Dinitrophenyl | 4.11 | 3.5 |
Representative data adapted from studies on aryl acetates to illustrate the Brønsted relationship. viu.ca A plot of log(k_rel) vs. pKa would yield the βlg value.
The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The σ value quantifies the electronic effect of a substituent, while the ρ value indicates the sensitivity of the reaction to these electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is typical for nucleophilic substitution reactions where a negative charge builds up in the transition state. For the base-catalyzed hydrolysis of ethyl benzoates, a significant positive ρ value is observed, consistent with the development of negative charge at the reaction center in the transition state. libretexts.orglibretexts.org
Electrophilic Aromatic Substitution Patterns on Nitro-Substituted Aromatics
The 3-nitrobenzene-1-sulfonyl portion of the molecule can potentially undergo electrophilic aromatic substitution (EAS). However, the reactivity of this ring is heavily influenced by the presence of the nitro and sulfonyl groups.
Influence of Nitro Groups on Aromatic Ring Reactivity
The nitro group is a powerful deactivating group in electrophilic aromatic substitution. quora.com It deactivates the aromatic ring towards attack by electrophiles through both a strong resonance effect (-R) and a strong inductive effect (-I). echemi.com The resonance effect withdraws electron density primarily from the ortho and para positions, creating partial positive charges at these sites. quora.com The inductive effect withdraws electron density through the sigma bond framework.
This deactivation means that nitro-substituted benzenes react much more slowly than benzene (B151609) itself in EAS reactions. For example, the rate of nitration of nitrobenzene (B124822) is approximately 10-6 times that of benzene. quora.com
Due to the strong deactivation at the ortho and para positions, electrophilic attack on a nitro-substituted ring occurs predominantly at the meta position, which is the least deactivated site. Therefore, the nitro group is considered a meta-director. In the case of the 3-nitrobenzene-1-sulfonyl moiety, both the nitro group and the sulfonyl group are deactivating and meta-directing. This would make further electrophilic substitution on this ring extremely difficult and would direct any incoming electrophile to the position meta to both groups (C5).
Interactive Table: Relative Rates of Nitration for Substituted Benzenes
| Compound | Substituent | Relative Rate (Benzene = 1) | Major Products |
| Benzene | -H | 1 | - |
| Toluene (B28343) | -CH₃ | 25 | ortho, para |
| Chlorobenzene | -Cl | 0.033 | ortho, para |
| Ethyl Benzoate | -CO₂Et | 0.003 | meta |
| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | meta |
This table illustrates the strong deactivating effect of the nitro group compared to other substituents. quora.com
Regioselectivity in Substitution Reactions
The regioselectivity of substitution reactions involving this compound is dictated by the powerful electron-withdrawing nature of the nitro (-NO₂) and sulfonate (-SO₃R) groups. Both aromatic rings are electron-deficient, making them susceptible to nucleophilic aromatic substitution (SNAr) rather than electrophilic substitution.
On the 2-nitrophenyl portion of the molecule, the nitro group strongly activates the ring for nucleophilic attack. Nucleophiles will preferentially add to the positions ortho and para to the nitro group, as the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the nitro group's oxygen atoms. libretexts.org In this specific case, substitution is most likely at the position para to the nitro group (C4) and, to a lesser extent, the position ortho to the nitro group (C6), assuming the ester linkage at C1 is not the leaving group.
On the 3-nitrobenzene-1-sulfonate ring, the situation is more complex. The nitro group at the C3 position and the sulfonate group at the C1 position both deactivate the ring towards electrophiles but activate it for nucleophilic attack. The primary leaving group on this ring is the sulfonate ester itself. Nucleophilic attack is directed by the meta-directing nitro group. However, for SNAr to proceed, a good leaving group is necessary. The entire 2-nitrophenoxy group, linked through the sulfonate bridge, would be the leaving group. The positions ortho and para to the nitro group (C2, C4, and C6) are the most activated for nucleophilic attack. Therefore, a strong nucleophile could potentially attack at the C1 position, displacing the 2-nitrophenoxy group.
It is important to note that the sulfonate group itself can be used as a directing group in electrophilic aromatic substitution. wikipedia.orglibretexts.org However, due to the presence of two strongly deactivating nitro groups, electrophilic substitution on either ring of this compound is highly unlikely to occur under standard conditions. The sulfonic acid group can also be employed as a blocking group to direct substitution to other positions, as it can be removed under certain conditions. pearson.comyoutube.com
| Aromatic Ring | Activating/Directing Groups | Most Probable Site(s) of Nucleophilic Attack | Leaving Group |
|---|---|---|---|
| 2-Nitrophenyl | -NO₂ at C2 | C4 (para), C6 (ortho) | Typically a halide if present, or another suitable leaving group |
| 3-Nitrobenzene-1-sulfonate | -NO₂ at C3, -SO₂OAr at C1 | C1 | 2-Nitrophenoxy group |
Other Reaction Pathways and Transformations
Aryl sulfonate esters are versatile participants in a variety of radical-mediated reactions. While research specifically on this compound is limited, the reactivity of the sulfonate ester functional group is well-documented. One area of investigation involves the generation of sulfonyl radicals. For instance, visible-light-induced homolytic cleavage of the N–S bond in arylazo sulfones produces aryl and sulfonyl radicals, which can then be utilized in further synthetic transformations. rsc.org
Recent studies have demonstrated that aryl sulfonate esters can be synthesized via remote radical C–O cross-coupling reactions. rsc.org This suggests the possibility of radical pathways involving the ester linkage in this compound. Furthermore, electrochemical methods have been developed for the generation of alkoxysulfonyl radicals from inorganic sulfites, which can then undergo addition to alkenes to form sulfonate esters. nih.gov This highlights the accessibility of radical species involving the sulfonate moiety.
The generation of radicals from sulfamate (B1201201) esters has also been shown to guide C–H functionalization reactions. nih.gov Although structurally different, this demonstrates the capacity of sulfur-based functional groups to mediate radical processes. It is conceivable that under appropriate photochemical or radical-initiating conditions, the sulfonate ester bond in this compound could undergo homolytic cleavage, leading to sulfonyl and phenoxy radicals, which could then engage in subsequent radical reactions.
| Reaction Type | Description | Potential Application to this compound |
|---|---|---|
| Homolytic Cleavage | Cleavage of the C-O or S-O bond in the sulfonate ester to form radicals. | Generation of 3-nitrobenzenesulfonyl and 2-nitrophenoxy radicals for further reactions. |
| Radical Addition | Addition of a radical species to one of the aromatic rings. | Functionalization of the aromatic systems, though likely less favored than nucleophilic substitution. |
| Radical C-O Cross-Coupling | Formation of the sulfonate ester via a radical pathway. | Insight into the stability and potential reverse reaction of the target molecule. |
The presence of two nitro groups in this compound opens up possibilities for reductive cyclization reactions. The reduction of aromatic nitro compounds is a classic and powerful method for the synthesis of nitrogen-containing heterocycles. nih.gov Typically, one of the nitro groups is selectively reduced to an amine, which can then act as an intramolecular nucleophile.
In the case of this compound, selective reduction of the 2-nitro group to a 2-amino group would generate 2-Aminophenyl 3-nitrobenzene-1-sulfonate. The resulting amino group is well-positioned to attack the other aromatic ring. An intramolecular nucleophilic aromatic substitution, with the sulfonate as the leaving group, could potentially lead to the formation of a dibenzo[b,f] wikipedia.orgnih.govoxazepine ring system. Such reductive cyclizations have been achieved using various reducing agents, including triethyl phosphite (B83602) and titanium(III) chloride. rsc.orgdocumentsdelivered.com
Another possibility involves the intramolecular transfer of an oxygen atom from the nitro group to the sulfur atom, a process that has been observed in related 2-nitrophenyl aryl sulfides under mass spectrometry conditions. nih.govnih.gov While not a cyclization in the traditional sense, this demonstrates the potential for intramolecular redox reactions between the ortho-positioned nitro and sulfur-containing groups. Studies on the reductive cleavage of 2'-nitroaryl-Δ²-isoxazolines have also demonstrated novel routes to quinolines, showcasing the synthetic utility of reductive cyclization of nitroarenes. organic-chemistry.org
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Selective Reduction | Reduction of the 2-nitro group to an amino group. | 2-Aminophenyl 3-nitrobenzene-1-sulfonate |
| 2. Intramolecular Nucleophilic Attack | The newly formed amino group attacks the C1 position of the other ring. | Meisenheimer-like intermediate |
| 3. Elimination | Loss of the 3-nitrobenzenesulfonate leaving group. | Dibenz[b,e]azepine derivative (hypothetical) |
Computational and Theoretical Studies of 2 Nitrophenyl 3 Nitrobenzene 1 Sulfonate
Quantum Chemical Calculations (DFT, QM/MM)
No specific studies utilizing Density Functional Theory (DFT) or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods for 2-Nitrophenyl 3-nitrobenzene-1-sulfonate were found.
Geometry Optimization and Electronic Structure Analysis
There is no available published data on the geometry optimization or detailed electronic structure analysis of this compound beyond the initial crystallographic data.
Analysis of Natural Bond Orbitals (NBOs) and Molecular Orbitals (HOMO-LUMO)
No NBO or HOMO-LUMO analyses for this specific molecule have been reported in the searched scientific papers.
Molecular Dynamics Simulations to Elucidate Reactivity
No records of molecular dynamics simulations being performed to understand the reactivity of this compound were identified.
Correlation of Theoretical Predictions with Experimental Observations
Due to the absence of theoretical predictions, no studies correlating such predictions with experimental observations for this compound could be found.
Advanced Applications in Organic Synthesis
Utilization as a Versatile Synthetic Intermediate
"2-Nitrophenyl 3-nitrobenzene-1-sulfonate" is a potent bifunctional electrophile, with both the 2-nitrophenyl and 3-nitrophenyl moieties capable of participating in a variety of synthetic transformations. This dual reactivity allows for its use as a linchpin in the assembly of intricate molecular architectures.
The presence of both nitroarene and arenesulfonate functionalities makes "this compound" a promising, yet complex, substrate for transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Recent advancements have demonstrated that nitroarenes can serve as effective electrophilic partners in Suzuki-Miyaura coupling reactions, where the carbon-nitro bond is cleaved by a palladium catalyst. organic-chemistry.orgsemanticscholar.org This opens up the possibility of utilizing the 2-nitrophenyl or 3-nitrophenyl ring of the title compound as a coupling partner with various organoboron reagents to form biaryl structures. The general scheme for a Suzuki-Miyaura reaction involves an organoboronic acid and an organohalide, but the scope has expanded to include nitroarenes and sulfonate esters. organic-chemistry.orgwikipedia.org
Simultaneously, arenesulfonates, such as triflates and tosylates, are well-established electrophiles in a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. rsc.orgorganic-chemistry.orgresearchgate.net The 3-nitrobenzenesulfonate portion of the molecule could therefore react with nucleophiles, leading to the formation of new bonds at the C-O linkage of the sulfonate ester.
The selective activation of either the C-NO2 or the C-OSO2R bond would be a key challenge and would likely depend on the specific catalyst system and reaction conditions employed. For instance, a palladium catalyst with specific ligands might favor the oxidative addition into the C-NO2 bond, while a nickel catalyst could potentially favor cleavage of the C-S bond of the sulfonate. organic-chemistry.orgrsc.org This differential reactivity offers a potential avenue for the stepwise functionalization of the molecule.
Table 1: Potential Cross-Coupling Reactions Involving this compound
| Coupling Reaction | Potential Reactive Site | Coupling Partner | Resulting Bond | Potential Catalyst |
|---|---|---|---|---|
| Suzuki-Miyaura | C-NO2 (on either ring) | Arylboronic acid | C-C (biaryl) | Palladium/BrettPhos organic-chemistry.org |
| Suzuki-Miyaura | C-O (sulfonate) | Arylboronic acid | C-C (biaryl) | Palladium/PCy3 organic-chemistry.org |
| Buchwald-Hartwig Amination | C-O (sulfonate) | Amine | C-N | Palladium-based catalysts |
| Sonogashira Coupling | C-O (sulfonate) | Terminal alkyne | C-C (alkyne) | Palladium/Copper |
A fundamental application of sulfonate esters in organic synthesis is the activation of hydroxyl groups in alcohols, converting them into good leaving groups for nucleophilic substitution reactions. While tosylates and mesylates are commonly used for this purpose, nitrophenylsulfonates can also serve this function. The electron-withdrawing nature of the nitro groups on the benzenesulfonate (B1194179) moiety enhances the leaving group ability of the sulfonate.
The reaction of an alcohol with "this compound" would proceed via nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonate, displacing the 2-nitrophenoxide. The resulting alkyl 3-nitrobenzenesulfonate can then be subjected to reaction with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with inversion of stereochemistry if the alcohol is chiral.
This two-step sequence provides a powerful method for the controlled transformation of alcohols into other functional groups, a critical strategy in the synthesis of complex molecules such as natural products and pharmaceuticals.
Role in the Preparation of Complex Organic Architectures
The ability to introduce multiple functional groups in a controlled manner is paramount in the synthesis of complex organic molecules. "this compound" can be envisioned as a valuable building block in this context, enabling the construction of polysubstituted aromatic systems.
Through a series of judiciously chosen cross-coupling and nucleophilic aromatic substitution reactions, each part of the molecule can be sequentially modified. For instance, one of the nitro groups could be reduced to an amine, which could then be used to direct further substitutions on that ring or participate in other bond-forming reactions. The remaining nitro group and the sulfonate ester provide additional handles for diversification.
This stepwise approach, guided by the principles of retrosynthetic analysis, allows for the planned assembly of complex structures from simpler, readily available starting materials. libretexts.orglibretexts.org The unique substitution pattern of "this compound" offers a pre-defined scaffold that can be elaborated upon to generate a diverse array of complex molecules with potential applications in materials science and medicinal chemistry.
Derivatization Reagent in Chemical Methodology Development
Beyond its role as a synthetic intermediate, "this compound" and its constituent moieties have significant potential as derivatization reagents in the development of new analytical and mechanistic tools in chemistry.
In analytical chemistry, particularly in chromatography, derivatization is often employed to enhance the detectability and separation of analytes. Reagents containing nitrophenyl groups are frequently used for this purpose as they introduce a strong chromophore, making the derivatives readily detectable by UV-Vis spectroscopy.
For instance, reagents bearing a 2-nitrophenylsulfonyl group have been designed for the derivatization of amino acids for analysis by ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). nih.gov The 2-nitrobenzenesulfonylate moiety provides a characteristic fragment ion in mass spectrometry, allowing for selective and sensitive detection.
Similarly, 3-nitrophenylhydrazine (B1228671) is a well-established derivatization reagent for carbonyl compounds, converting them into their corresponding hydrazones which can be easily analyzed by HPLC. This strategy has been extended to the simultaneous derivatization of carbonyl, carboxyl, and phosphoryl groups for targeted metabolomics studies using LC-MS/MS, significantly improving detection sensitivity and chromatographic separation.
Given these precedents, "this compound" could serve as a precursor for the development of novel derivatization reagents. The molecule could be modified to introduce a reactive site for attachment to analytes, with the dinitrophenylsulfonate core acting as the signaling unit for detection.
Table 2: Examples of Nitrophenyl-Containing Derivatization Reagents in Analytical Chemistry
| Derivatization Reagent Moiety | Analyte Class | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| 2-Nitrophenylsulfonyl | Amino acids | UHPLC-HRMS/MS nih.gov | Enhanced sensitivity and selective fragmentation |
| 3-Nitrophenylhydrazine | Carbonyl compounds | HPLC-UV | Introduction of a chromophore for UV detection |
| 3-Nitrophenylhydrazine | Carbonyls, Carboxyls, Phosphoryls | LC-MS/MS | Improved sensitivity and chromatographic separation |
Understanding the mechanisms of chemical reactions is crucial for the development of new and improved synthetic methods. The synthesis of structurally related analogues of a reactant and the study of their reactivity can provide valuable insights into reaction pathways.
"this compound" is an excellent candidate for such mechanistic studies, particularly in the context of nucleophilic aromatic substitution (SNA) reactions. The reactivity of dinitro-substituted aromatic compounds in SNA reactions is well-documented. researchgate.netresearchgate.net By systematically varying the substituents on either of the aromatic rings of "this compound," one could probe the electronic and steric effects on the rate and regioselectivity of nucleophilic attack.
For example, introducing electron-donating or electron-withdrawing groups at different positions would allow for the construction of Hammett plots, providing quantitative information about the electronic demands of the transition state. nih.gov Furthermore, the synthesis of isotopically labeled analogues could be used in kinetic isotope effect studies to determine the rate-determining step of a reaction.
The synthesis of a series of 2-(N-(3-nitrophenyl)-N-phenylsulfonyl)aminoacetohydroxamic acids as urease inhibitors, where the substitution on the phenylsulfonyl ring was varied, demonstrates how analogues of related structures can be used to probe structure-activity relationships, which is a key aspect of mechanistic investigation in medicinal chemistry. organic-chemistry.org
Structure Reactivity Relationships in 2 Nitrophenyl 3 Nitrobenzene 1 Sulfonate Systems
Impact of Nitro Substitution on Aryl Ring Electronic Properties
The presence of nitro (NO₂) groups is the single most important factor determining the electronic landscape of the 2-Nitrophenyl 3-nitrobenzene-1-sulfonate molecule. The nitro group is a potent electron-withdrawing group, exerting its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-R). quora.com
Resonance Effect (-R): The nitro group can also withdraw electron density through the pi (π) system of the benzene (B151609) ring. The π electrons from the ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the ring. askfilo.com This effect is most pronounced at the ortho and para positions relative to the nitro group. askfilo.comdoubtnut.com
In this compound, both aryl rings are "deactivated" by these effects. quora.com The 2-nitrophenyl ring is particularly electron-deficient, especially at the carbon atom bonded to the sulfonate ester oxygen (ipso-carbon) and the carbons ortho and para to the nitro group. This electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, as the ring is "activated" for attack by nucleophiles. Conversely, the rings are strongly deactivated towards electrophilic substitution, as the electron-poor nature of the ring repels incoming electrophiles. ijrti.org Any electrophilic substitution would be directed to the meta position, which is comparatively less electron-deficient. quora.comlibretexts.org
The 3-nitrobenzene-1-sulfonate moiety is also influenced by its nitro group. Being in the meta position, the nitro group's electron-withdrawing effect on the sulfonate group is primarily inductive. This withdrawal of electron density stabilizes the sulfonate anion, making it a better leaving group in substitution reactions.
| Effect | Description | Impact on Ring | Affected Positions |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through the sigma (σ) bond due to high electronegativity. | General decrease in electron density across the entire ring. | All positions (strongest at the ipso-carbon, decreases with distance). |
| Resonance Effect (-R) | Withdrawal of electron density through the pi (π) system via delocalization. | Significant decrease in electron density, creating partial positive charges. | Ortho and Para positions. |
Stereochemical Considerations in Derivatives and Reaction Pathways
The stereochemistry of this compound and its derivatives plays a crucial role in determining reaction outcomes. The parent molecule is not planar. Due to steric hindrance between the bulky nitro group at the 2-position and the sulfonate ester linkage, the 2-nitrophenyl ring is forced to twist out of the plane of the C-O-S bonds. This twisted conformation minimizes steric repulsion and is the most stable energetic state.
This inherent twist has several consequences for its reactivity:
Accessibility of the Reaction Center: The steric bulk of the ortho-nitro group can partially shield the ipso-carbon from the attack of a nucleophile. Very large or bulky nucleophiles may experience slower reaction rates due to this steric hindrance.
Influence on Reaction Pathways: In SNAr reactions, the nucleophile attacks the electron-deficient ring to form a negatively charged intermediate known as a Meisenheimer complex. The geometry of this intermediate and the subsequent departure of the leaving group can be influenced by the pre-existing stereochemistry of the substrate. The orientation of the nitro groups can affect the stability of different possible intermediates, thereby directing the reaction pathway.
For derivatives, the introduction of additional substituents can further complicate the stereochemical landscape. For example, a substituent adjacent to the existing nitro group could increase steric crowding, potentially altering the preferred reaction pathway or inhibiting reactivity altogether.
Influence of Substituent Effects on Reaction Kinetics and Thermodynamics
Substituent effects, particularly from the nitro groups, have a profound influence on both the speed (kinetics) and the equilibrium position (thermodynamics) of reactions involving this compound.
Kinetics: The rate of reaction is dramatically influenced by the electron-withdrawing nature of the nitro groups. For nucleophilic aromatic substitution (SNAr), the reaction rate is significantly accelerated. doubtnut.com This is because the rate-determining step is typically the formation of the anionic Meisenheimer complex. The electron-withdrawing nitro groups stabilize this negatively charged intermediate through both inductive and resonance effects, thereby lowering the activation energy of the reaction. The 2-nitro group is particularly effective at this stabilization because it is ortho to the reaction center, allowing for direct resonance delocalization of the negative charge.
The effect of substituents on reaction kinetics can often be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents (represented by the sigma constant, σ). Nitro groups have large, positive σ values, indicative of their strong electron-withdrawing capabilities and their ability to accelerate reactions that build up negative charge.
Increased Electrophilicity: They increase the electrophilic character of the 2-nitrophenyl ring, making the reaction with a nucleophile more exergonic (releases more energy).
| Substituent Position (on electrophilic ring) | Primary Stabilizing Effect on Intermediate | Relative Reaction Rate |
|---|---|---|
| ortho-Nitro | Inductive (-I) and Resonance (-R) | Very Fast |
| para-Nitro | Inductive (-I) and Resonance (-R) | Very Fast |
| meta-Nitro | Inductive (-I) only | Slow |
| No Nitro Group | N/A | Extremely Slow / No Reaction |
Design Principles for Modulating Reactivity through Structural Modifications
Based on the structure-reactivity relationships discussed, several design principles can be employed to precisely control the reactivity of systems based on this compound.
Varying Electronic Nature of Substituents: Reactivity can be finely tuned by altering the number or type of substituents on the aryl rings.
To Increase Reactivity (towards nucleophiles): Add more strong electron-withdrawing groups (e.g., another -NO₂, -CN, -CF₃) to the 2-nitrophenyl ring, particularly at the 4-position (para to the leaving group). This would further stabilize the Meisenheimer intermediate and accelerate the reaction. researchgate.net Adding electron-withdrawing groups to the benzenesulfonate (B1194179) ring would make it an even better leaving group.
To Decrease Reactivity: Introduce electron-donating groups (e.g., -CH₃, -OCH₃) onto the 2-nitrophenyl ring. These groups would destabilize the negatively charged intermediate, increasing the activation energy and slowing the reaction rate.
Altering Steric Hindrance: The steric environment around the reaction center can be modified to control nucleophilic access.
Introducing bulky groups near the ipso-carbon on the 2-nitrophenyl ring would sterically hinder the approach of nucleophiles, thereby decreasing the reaction rate.
Conversely, removing the 2-nitro group (e.g., using 4-Nitrophenyl 3-nitrobenzene-1-sulfonate) would eliminate this steric hindrance, potentially increasing reaction rates for bulky nucleophiles, although the electronic activation from the ortho position would be lost.
These principles allow for the rational design of related molecules with tailored reactivity for specific applications in synthesis or as chemical probes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
